An In-depth Technical Guide to the Chemical and Physical Properties of Allyl 2-Furoate
An In-depth Technical Guide to the Chemical and Physical Properties of Allyl 2-Furoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allyl 2-furoate is a furan derivative and an ester with applications in the flavor and fragrance industry. A thorough understanding of its chemical and physical properties is essential for its synthesis, purification, analysis, and potential application in various research and development fields. This technical guide provides a comprehensive overview of the core chemical and physical characteristics of allyl 2-furoate, detailed experimental protocols for its synthesis and analysis, and a summary of its known biological context. All quantitative data is presented in structured tables for clarity and ease of comparison.
Chemical and Physical Properties
Allyl 2-furoate, with the IUPAC name prop-2-enyl furan-2-carboxylate, is a colorless to pale yellow liquid.[1] It is characterized by a distinct caramellic, fruity, and jam-like odor.[1][2] The key chemical and physical properties are summarized in the tables below.
Table 1: General Chemical Properties of Allyl 2-Furoate
| Property | Value | Source(s) |
| Molecular Formula | C₈H₈O₃ | [3] |
| Molecular Weight | 152.15 g/mol | [3] |
| CAS Number | 4208-49-5 | [3] |
| EINECS Number | 224-128-3 | [3] |
| Synonyms | Allyl furoate, Allyl pyromucate, 2-Furoic acid allyl ester, 2-Propenyl 2-furancarboxylate | [3] |
Table 2: Physical Properties of Allyl 2-Furoate
| Property | Value | Source(s) |
| Appearance | Colorless to pale straw liquid | [1] |
| Boiling Point | 206-209 °C at 760 mmHg | [3] |
| Melting Point | 209 °C | [4] |
| Density | 1.181 g/mL at 25 °C | [5] |
| Refractive Index (n²⁰/D) | 1.495 | [5] |
| Flash Point | 205 °F (96.1 °C) | |
| Vapor Pressure | 0.225 mmHg at 25 °C (estimated) | [2] |
| Solubility | Soluble in alcohol. Very slightly soluble in water. | [1] |
| LogP (o/w) | 1.869 (estimated) |
Experimental Protocols
Detailed experimental protocols are crucial for the consistent synthesis, purification, and analysis of allyl 2-furoate in a laboratory setting.
Synthesis: Fischer Esterification of 2-Furoic Acid with Allyl Alcohol
This protocol describes a general method for the synthesis of allyl 2-furoate via Fischer esterification.
Materials:
-
2-Furoic acid
-
Allyl alcohol (excess)
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent (e.g., diethyl ether or ethyl acetate)
-
Round-bottom flask
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Reflux condenser
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Heating mantle
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Separatory funnel
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Beakers, graduated cylinders, and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, combine 2-furoic acid and an excess of allyl alcohol (typically 3-5 equivalents).
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the mass of the carboxylic acid) to the mixture while stirring.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC or after a set time, e.g., 4-6 hours), allow the mixture to cool to room temperature.
-
Neutralization: Transfer the reaction mixture to a separatory funnel and dilute with an organic solvent like diethyl ether. Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted 2-furoic acid. Be cautious of CO₂ evolution.
-
Washing: Wash the organic layer with brine to remove any remaining water-soluble impurities.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter the drying agent and remove the organic solvent under reduced pressure using a rotary evaporator to obtain the crude allyl 2-furoate.
Purification: Fractional Distillation
The crude product from the synthesis can be purified by fractional distillation under reduced pressure.
Materials:
-
Crude allyl 2-furoate
-
Distillation apparatus (including a fractionating column)
-
Vacuum source
-
Heating mantle
-
Collection flasks
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus.
-
Distillation: Heat the crude allyl 2-furoate in the distillation flask under reduced pressure.
-
Fraction Collection: Collect the fraction that distills at the boiling point of allyl 2-furoate at the corresponding pressure. The literature boiling point is 206-209 °C at atmospheric pressure[3]; the boiling point will be lower under vacuum.
Analytical Methods
2.3.1. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of purified allyl 2-furoate in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
-
Ensure the sample is fully dissolved and the solution is homogeneous.
Data Acquisition (General Parameters):
-
Spectrometer: 300-500 MHz NMR spectrometer
-
Nucleus: ¹H
-
Solvent: CDCl₃
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm
-
Number of Scans: 16-32
-
Relaxation Delay: 1-5 seconds
2.3.2. Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid):
-
Place a drop of the neat liquid allyl 2-furoate onto the crystal of an ATR-FTIR spectrometer.
Data Acquisition (General Parameters):
-
Spectrometer: FTIR spectrometer
-
Mode: Attenuated Total Reflectance (ATR)
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
2.3.3. Mass Spectrometry (MS)
Sample Introduction:
-
The sample is typically introduced via Gas Chromatography (GC-MS) for separation and subsequent ionization.
Data Acquisition (Electron Ionization - EI):
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Mass Range: m/z 40-400
Biological Activity and Signaling Pathways
Currently, there is limited specific information available in the public domain regarding the detailed biological activities or signaling pathway interactions of allyl 2-furoate. It is primarily recognized and used as a flavoring agent in the food industry.[3] One source mentions that within a cell, 2-propenyl 2-furancarboxylate is primarily located in the cytoplasm.[1] Further research is required to elucidate any potential pharmacological or toxicological effects and its mechanism of action at a molecular level.
Mandatory Visualization
The following diagram illustrates a generalized workflow for the synthesis and purification of allyl 2-furoate.
References
- 1. depts.washington.edu [depts.washington.edu]
- 2. A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Structural characterization of wax esters by electron ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP3749656A1 - Separation and purification of furan carboxylates - Google Patents [patents.google.com]
